Sodium tert-butoxide

Catalog No.
S742782
CAS No.
865-48-5
M.F
C4H9NaO
M. Wt
96.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium tert-butoxide

CAS Number

865-48-5

Product Name

Sodium tert-butoxide

IUPAC Name

sodium;2-methylpropan-2-olate

Molecular Formula

C4H9NaO

Molecular Weight

96.1 g/mol

InChI

InChI=1S/C4H9O.Na/c1-4(2,3)5;/h1-3H3;/q-1;+1

InChI Key

MFRIHAYPQRLWNB-UHFFFAOYSA-N

SMILES

CC(C)(C)[O-].[Na+]

Canonical SMILES

CC(C)(C)[O-].[Na+]

As a Strong Base and Deprotonation Agent

  • Organic synthesis: NaOtBu acts as a strong base, readily deprotonating (removing a hydrogen atom) various organic molecules. This ability makes it valuable in numerous reactions like:
    • Condensation reactions: Formation of carbon-carbon bonds by combining two molecules, often with the elimination of water.
    • Rearrangements: Rearranging the atoms within a molecule to create a new structure.
    • Ring-opening reactions: Breaking open a closed-ring structure in a molecule.

As a Non-nucleophilic Base

  • Unlike many strong bases, NaOtBu exhibits minimal nucleophilicity, meaning it has a low tendency to bond with the positively charged carbon atom in organic molecules. This characteristic makes it crucial in reactions where unwanted side reactions due to nucleophilic attack need to be minimized.

As a Catalyst

  • NaOtBu can function as a catalyst in various reactions, including:
    • Polymerization reactions: Forming long chains of molecules (polymers) from smaller units (monomers).
    • Isomerization reactions: Converting one isomer (a molecule with the same atoms but different arrangements) to another.

Beyond Organic Chemistry

  • The applications of NaOtBu extend beyond organic chemistry. Research explores its potential in:
    • Activation of earth-abundant metal catalysts for various chemical transformations.
    • Development of efficient methods for synthesizing valuable molecules like pharmaceuticals and agrochemicals.

Sodium tert-butoxide is a chemical compound with the formula C4H9NaO\text{C}_4\text{H}_9\text{NaO}. It is classified as a strong, non-nucleophilic base, making it particularly useful in various organic synthesis applications. The compound is flammable and moisture-sensitive, requiring careful handling and storage under inert conditions to prevent degradation or unwanted reactions with moisture or air . Sodium tert-butoxide is typically produced through the reaction of tert-butanol with sodium hydride, resulting in a highly pure product that can be utilized in numerous chemical transformations .

Sodium tert-butoxide is a hazardous material and should be handled with appropriate precautions. Here are some key safety points:

  • Highly Flammable: It can ignite readily and should be kept away from heat, sparks, and open flames [].
  • Corrosive: It can cause severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat when handling [].
  • Moisture Sensitive: Reacts violently with water and releases flammable hydrogen gas. Store under an inert atmosphere and handle in a dry environment [].
  • Toxic: May be harmful if inhaled or ingested. Work in a well-ventilated fume hood and avoid breathing dust or fumes [].
, particularly as a base. Its key applications include:

  • Buchwald–Hartwig Amination: This reaction involves coupling aryl halides with amines to form aryl amines, where sodium tert-butoxide serves as the preferred base due to its non-nucleophilic nature .
  • Dehydrohalogenation: It facilitates the elimination of hydrogen halides from alkyl halides to form alkenes, often favoring the formation of less substituted alkenes in E2 elimination reactions .
  • Salt Metathesis Reactions: Sodium tert-butoxide can be used to prepare metal alkoxides and other complexes through metathesis reactions .

The synthesis of sodium tert-butoxide typically involves the following steps:

  • Starting Materials: The primary reactants are sodium hydride and tert-butanol.
  • Reaction Conditions: Sodium hydride is added to anhydrous tert-butanol under controlled temperature conditions (usually around 85°C) to promote the reaction.
  • Distillation: Following the reaction, excess tert-butanol is removed through distillation, yielding sodium tert-butoxide with a purity of up to 98% .

This method ensures high yields and purity, making it suitable for various industrial applications.

Sodium tert-butoxide has diverse applications across multiple fields:

  • Organic Synthesis: It serves as a strong base in various reactions including condensation, rearrangement, and polymerization processes .
  • Pharmaceuticals: Utilized in the synthesis of active pharmaceutical ingredients due to its ability to facilitate complex organic transformations.
  • Agrochemicals and Colorants: Acts as an intermediate in the production of various chemical products used in agriculture and dyes.
  • Biodiesel Production: Functions as a catalyst in transesterification reactions for biodiesel synthesis .

Research on interaction studies involving sodium tert-butoxide primarily focuses on its reactivity with other compounds rather than biological interactions. Its role as a base allows it to interact effectively with electrophiles during nucleophilic substitutions and other organic transformations. Studies have demonstrated that sodium tert-butoxide can enhance reaction yields when used in conjunction with palladium catalysts in cross-coupling reactions .

Sodium tert-butoxide shares similarities with several other alkoxide bases. Here are some comparable compounds:

CompoundFormulaUnique Features
Potassium tert-butoxideC4H9KO\text{C}_4\text{H}_9\text{K}OStronger base than sodium tert-butoxide; more reactive.
Lithium tert-butoxideC4H9LiO\text{C}_4\text{H}_9\text{Li}OHighly soluble; often used in lithium-based reactions.
Sodium tert-amyloxideC5H11NaO\text{C}_5\text{H}_{11}\text{NaO}More soluble than sodium tert-butoxide; used in similar applications.

Sodium tert-butoxide is unique due to its balance between reactivity and stability, making it preferable for specific organic reactions where non-nucleophilic behavior is advantageous . Its choice over potassium or lithium analogs often stems from cost-effectiveness and ease of handling.

Physical Description

OtherSolid, Liquid

GHS Hazard Statements

Aggregated GHS information provided by 628 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (22.61%): Flammable solid [Danger Flammable solids];
H251 (25%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (84.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (70.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

865-48-5

Wikipedia

Sodium tert-butoxide

General Manufacturing Information

Textiles, apparel, and leather manufacturing
2-Propanol, 2-methyl-, sodium salt (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
Docherty et al. Activation and discovery of earth-abundant metal catalysts using sodium tert-butoxide. Nature Chemistry, doi: 10.1038/nchem.2697, published online 9 January 2017

Explore Compound Types